molecular formula C18H20N2O3S2 B14577025 1-Piperidinecarbothioic acid, S-[2-[(phenylsulfonyl)amino]phenyl] ester CAS No. 61381-58-6

1-Piperidinecarbothioic acid, S-[2-[(phenylsulfonyl)amino]phenyl] ester

Cat. No.: B14577025
CAS No.: 61381-58-6
M. Wt: 376.5 g/mol
InChI Key: ZXEMNNYMNIEQCF-UHFFFAOYSA-N
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Description

1-Piperidinecarbothioic acid, S-[2-[(phenylsulfonyl)amino]phenyl] ester is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring, a carbothioic acid group, and a phenylsulfonylamino group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidinecarbothioic acid, S-[2-[(phenylsulfonyl)amino]phenyl] ester typically involves the reaction of piperidine with carbothioic acid derivatives and phenylsulfonylamino compounds. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 1-Piperidinecarbothioic acid, S-[2-[(phenylsulfonyl)amino]phenyl] ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylsulfonylamino derivatives.

Scientific Research Applications

1-Piperidinecarbothioic acid, S-[2-[(phenylsulfonyl)amino]phenyl] ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 1-Piperidinecarbothioic acid, S-[2-[(phenylsulfonyl)amino]phenyl] ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of target proteins and influencing various biochemical pathways. The phenylsulfonylamino group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-Piperidinecarboxylic acid, S-[2-[(phenylsulfonyl)amino]phenyl] ester
  • 1-Piperidinecarbothioic acid, S-[2-[(methylsulfonyl)amino]phenyl] ester
  • 1-Piperidinecarbothioic acid, S-[2-[(ethylsulfonyl)amino]phenyl] ester

Uniqueness: 1-Piperidinecarbothioic acid, S-[2-[(phenylsulfonyl)amino]phenyl] ester stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the phenylsulfonylamino group enhances its potential for selective interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61381-58-6

Molecular Formula

C18H20N2O3S2

Molecular Weight

376.5 g/mol

IUPAC Name

S-[2-(benzenesulfonamido)phenyl] piperidine-1-carbothioate

InChI

InChI=1S/C18H20N2O3S2/c21-18(20-13-7-2-8-14-20)24-17-12-6-5-11-16(17)19-25(22,23)15-9-3-1-4-10-15/h1,3-6,9-12,19H,2,7-8,13-14H2

InChI Key

ZXEMNNYMNIEQCF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)SC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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